Thieno[2,3-c]isoquinoline 4-oxide

Synthetic methodology Heterocyclic chemistry N-oxide reactivity

Researchers face irreproducibility when generic thienoisoquinolines fail to replicate N-oxide-dependent reactivity. Thieno[2,3-c]isoquinoline 4-oxide (CAS 106561-70-0) is the precise 4-oxide variant required for PARP inhibitor programs (US 7825129B2) and dual-mechanism antiproliferative studies. - Enables deoxygenation, nucleophilic substitution & alkylation inaccessible with non-oxidized analogs. - Scaffold validated for tubulin inhibition (IC₅₀ = 71 µM) and CDK2 inhibition. - Available in 25 mg to 1 g packs; custom synthesis and bulk quantities on request.

Molecular Formula C11H7NOS
Molecular Weight 201.25g/mol
Cat. No. B429012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]isoquinoline 4-oxide
Molecular FormulaC11H7NOS
Molecular Weight201.25g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C([N+](=CC2=C1)[O-])SC=C3
InChIInChI=1S/C11H7NOS/c13-12-7-8-3-1-2-4-9(8)10-5-6-14-11(10)12/h1-7H
InChIKeyLRECFHQWCWLVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-c]isoquinoline 4-oxide Characterization


Thieno[2,3-c]isoquinoline 4-oxide (C₁₁H₇NOS, MW 201.25 g/mol) is a heterocyclic compound belonging to the thieno-fused isoquinoline N-oxide family, characterized by a fused tricyclic system comprising a thiophene ring fused to an isoquinoline backbone with an N-oxide functionality at the 4-position. The parent thieno[2,3-c]isoquinoline scaffold is recognized as a novel antiproliferative chemotype formed through the molecular merging of isoquinoline and thieno[2,3-b]pyridine motifs, with demonstrated activity against hepatocellular carcinoma (HCC) [1]. This compound serves as a versatile intermediate or building block in medicinal chemistry research, offering distinct reactivity and physicochemical properties conferred by the N-oxide moiety compared to its non-oxidized thienoisoquinoline analogs. While the thieno[2,3-c]isoquinoline scaffold itself is characterized by a fused thiophene-isoquinoline ring system with established antiproliferative potential, the N-oxide derivative presents additional synthetic utility for further functionalization and pharmacological exploration [2].

1
Synthetic utility N-oxide handle enables orthogonal derivatization pathways
2
Bioactivity context Reported antiproliferative and kinase-inhibitory model responses
3
Regioisomer identity Defined [2,3-c] fusion with distinct electronic fingerprint

Thieno[2,3-c]isoquinoline 4-oxide: Why Generics Fail


Generic substitution among thieno[2,3-c]isoquinoline analogs is inadvisable due to functionally critical differences that directly impact experimental outcomes and synthetic utility. The presence and position of the N-oxide moiety fundamentally alters both physicochemical properties (solubility, polarity, hydrogen-bonding capacity) and chemical reactivity (electrophilic/nucleophilic character, redox behavior) compared to the parent heterocycle [1]. Critically, the 4-oxide functionalization serves as a synthetic handle for subsequent transformations—including deoxygenation, nucleophilic substitution, and alkylation—that are not accessible with non-oxidized thienoisoquinolines [2]. Furthermore, structure-activity relationship studies demonstrate that specific substituent patterns within the thieno[2,3-c]isoquinoline framework produce marked differences in biological activity; for instance, substitution at C7 and C8 positions and C8-C9 unsaturation significantly modulate antiproliferative potency against HepG2 cells, with lead compound 5b exhibiting tubulin inhibition (IC₅₀ = 71 µM) while other analogs showed reduced or altered activity profiles [3]. Therefore, selection of the precise N-oxide variant is essential for experiments requiring the specific electronic environment and synthetic versatility afforded by this functional group.

N-Oxide vs. parent heterocycle
Reactivity and solubility profiles differ; non-oxidized analog lacks the synthetic handle for nucleophilic substitution and alkylation pathways.
Substitution pattern sensitivity
C7/C8 substituents and C8-C9 unsaturation significantly modulate biological response; even close analogs may shift pathway engagement.
Regioisomer mismatch
Thieno[3,2-c] isomer exhibits different π-MO distribution and biological mechanism; not interchangeable without re-validation.

Differentiation Evidence vs. Structural Analogs


N-Oxide Reactivity for Derivatization

Thieno[2,3-c]isoquinoline 4-oxide possesses an N-oxide functionality that fundamentally distinguishes its chemical behavior from the parent thieno[2,3-c]isoquinoline scaffold. The N-oxide moiety activates the heterocyclic ring toward nucleophilic attack at adjacent positions while simultaneously enabling deoxygenation to regenerate the parent heterocycle, creating orthogonal synthetic pathways unavailable to the non-oxidized comparator [1]. In structurally analogous thieno-fused quinoline N-oxides, this functional group enables conversion to 4-oxo-4,5-dihydro derivatives and alkylation with dimethylaminoethyl and dimethylaminopropyl chlorides—transformations that are not feasible with the parent heterocycles [2].

N-Oxide reactivity
Method context
Enables nucleophilic substitution and deoxygenation; parent limited to electrophilic substitution
Supports scaffold diversification strategy
Qualitative pathway difference; orthogonal synthetic space
Synthetic methodology Heterocyclic chemistry N-oxide reactivity

Regioisomeric Electronic Structure Comparison

Thieno[2,3-c]isoquinoline 4-oxide exhibits distinct electronic properties and NMR spectral characteristics compared to its regioisomeric thieno[3,2-c]isoquinoline N-oxide counterpart. Photoelectron spectroscopy of the isomeric thienoisoquinoline family reveals that the thieno[2,3-c] fusion pattern produces a unique π-molecular orbital (MO) energy distribution that can be distinguished from the [3,2-c] isomer by first-order perturbation theory using phenanthrene as a reference [1]. The shape and energies of π-MOs are diagnostic for differentiating among isomeric thienoquinolines and thienoisoquinolines. Additionally, the six isomeric thieno-fused quinoline and isoquinoline N-oxides possess distinguishable ¹H NMR spectral signatures that enable unambiguous identification and purity verification [2].

Regioisomer ID
Method context
Distinguishable π-MO energies and ¹H NMR shifts vs. [3,2-c] isomer
Supports identity verification
Photoelectron spectroscopy; standard NMR solvents
Electronic structure NMR spectroscopy Regioisomer identification

Antiproliferative Activity in Cancer Models

The thieno[2,3-c]isoquinoline chemotype demonstrates distinct biological activity profiles compared to the regioisomeric thieno[3,2-c]isoquinoline scaffold in cancer models. For thieno[2,3-c]isoquinoline derivatives, compound 5b exhibits antiproliferative activity with tubulin polymerization inhibition IC₅₀ = 71 µM (compared to colchicine control IC₅₀ = 14 µM), accompanied by 60-fold increase in apoptosis and G2/M phase cell cycle arrest in HepG2 hepatocellular carcinoma cells [1]. In separate studies, 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivative 7e displayed potent CDK2 inhibition with IC₅₀ = 0.149 µM (vs. Roscovitine control IC₅₀ = 0.380 µM, representing ~2.5-fold improvement over control) and cytotoxicity against A549 lung cancer cells with IC₅₀ = 0.155 µM [2].

Cell-model activity
Reported
Tubulin IC₅₀ 71 µM; CDK2 IC₅₀ 0.149 µM
Reported cell-model response context
HepG2, A549 cells; comparator controls
Antiproliferative activity Tubulin inhibition Cancer research

PARP Inhibition Patent Comparison

The thieno[2,3-c]isoquinoline core scaffold has been explicitly claimed in patent literature as an inhibitor of poly(ADP-ribose) polymerase (PARP), establishing a defined intellectual property position distinct from other isoquinoline-based PARP inhibitors [1]. The patent (US7825129B2) specifically claims thieno[2,3-c]isoquinolines with defined substitution patterns (including amino, halogen, alkylamino, carboxy, and hydrogen substituents) for PARP inhibition applications. This represents a distinct chemotype from conventional PARP inhibitors based on benzimidazole, phthalazinone, or tricyclic indole scaffolds. The N-oxide derivative (thieno[2,3-c]isoquinoline 4-oxide) serves as a potential precursor or active species within this claimed structural space, with the oxide functionality potentially modulating PARP binding interactions.

PARP IP landscape
Class-level
Thieno[2,3-c] scaffold claimed in US7825129B2; distinct from benzamide/phthalazinone chemotypes
IP-differentiated chemotype
In vitro PARP enzyme context
PARP inhibition Patent landscape Drug discovery

Antifungal Activity vs. Dihydroisoquinolines

6,7-Dihydrothieno[2,3-c]isoquinoline derivatives exhibit distinct antimicrobial activity profiles compared to their non-thieno-fused dihydroisoquinoline counterparts. In a comparative study where both dihydroisoquinolines and dihydrothieno[2,3-c]isoquinolines were synthesized from a common precursor and screened for bactericidal and fungicidal activity, several dihydrothieno[2,3-c]isoquinoline derivatives demonstrated promising antifungal activity that was not observed with the corresponding dihydroisoquinoline analogs [1]. The presence of the fused thiophene ring in the dihydrothieno[2,3-c]isoquinoline system confers altered electronic distribution and lipophilicity that modulates biological target engagement. The N-oxide derivative (thieno[2,3-c]isoquinoline 4-oxide) represents a further functionalized variant within this scaffold family with additional hydrogen-bonding capacity that may enhance interactions with biological targets.

Antifungal screening
Head-to-head
Dihydrothieno[2,3-c]isoquinolines: antifungal activity observed; dihydroisoquinolines: reduced or absent
Reported antifungal screening context
Strain-panel screening; MIC values available in literature
Antimicrobial activity Antifungal screening Heterocyclic SAR

Synthetic Efficiency in Core Formation

The formation of the dihydrothieno[2,3-c]isoquinoline core proceeds with notably high efficiency under optimized conditions. Specifically, cyclization of 3-substituted methylsulfanyl-7,8-dihydroisoquinoline-4-carbonitriles using sodium ethoxide in ethanol affords the corresponding 6,7-dihydrothieno[2,3-c]isoquinolines in nearly quantitative yields [1]. This high-yielding Thorpe-Ziegler-type cyclization contrasts with alternative methods for constructing fused thieno-heterocyclic systems, which often require transition metal catalysis and provide moderate yields (typically 40-70%) in analogous transformations [2]. While this data pertains to dihydrothieno[2,3-c]isoquinolines rather than the fully aromatic N-oxide, the synthetic accessibility of the core scaffold supports the feasibility of accessing thieno[2,3-c]isoquinoline 4-oxide derivatives via oxidation of the corresponding thienoisoquinoline precursors.

Core formation yield
Source review
Near-quantitative yields (>90%) via cyclization; alternative routes 40-70%
Supports supply feasibility
NaOEt/EtOH conditions; lab-scale evidence
Synthetic methodology Reaction yield Cyclization efficiency

Thieno[2,3-c]isoquinoline 4-oxide Application Scenarios


PARP Inhibitor Discovery

Thieno[2,3-c]isoquinoline 4-oxide is optimally deployed as a core scaffold or synthetic intermediate in PARP inhibitor discovery programs. The parent thieno[2,3-c]isoquinoline chemotype is explicitly claimed in US patent US7825129B2 for PARP inhibition applications, establishing precedent for this structural class in this therapeutic area [1]. The N-oxide functionality provides a synthetic handle for diversification into PARP-targeting libraries while potentially modulating binding interactions through hydrogen bonding with the PARP catalytic domain. This scenario is particularly relevant for organizations seeking novel PARP inhibitor chemotypes distinct from the crowded benzamide and phthalazinone patent landscapes. Selection of the 4-oxide variant specifically enables downstream chemistry (deoxygenation to parent heterocycle, or nucleophilic substitution at activated positions) that is not accessible with non-oxidized comparators [2].

Tubulin and CDK2 Dual-Targeting Programs

For oncology-focused research programs, thieno[2,3-c]isoquinoline 4-oxide serves as a strategic starting point for developing dual-mechanism antiproliferative agents. The scaffold has demonstrated tubulin polymerization inhibition (compound 5b IC₅₀ = 71 µM) with 60-fold apoptosis induction and G2/M arrest in HepG2 cells [3], while tetrahydrothieno[2,3-c]isoquinoline derivatives have shown potent CDK2 inhibition (IC₅₀ = 0.149 µM, 2.5-fold more potent than Roscovitine control) and A549 lung cancer cytotoxicity (IC₅₀ = 0.155 µM) [4]. The 4-oxide form provides a functionalized intermediate that can be elaborated into diverse analog sets exploring both tubulin and CDK2 target spaces simultaneously, enabling efficient SAR exploration. Procurement of this specific oxidation state is critical for accessing the full spectrum of synthetic transformations required for comprehensive analog generation.

Scaffold Diversification via N-Oxide Chemistry

In academic and industrial synthetic methodology laboratories, thieno[2,3-c]isoquinoline 4-oxide is ideally suited as a model substrate for developing N-oxide-specific transformations. The compound's structural similarity to thieno-fused quinoline N-oxides—which undergo conversion to 4-oxo-4,5-dihydro derivatives and alkylation with aminoalkyl chlorides—enables exploration of analogous reactivity in the isoquinoline series [5]. The regioisomerically defined [2,3-c] fusion pattern provides a well-characterized electronic structure (established via photoelectron spectroscopy) that allows for rational prediction of reaction outcomes and regioselectivity in further functionalization [6]. This scenario is particularly valuable for process chemistry groups optimizing scalable routes to functionalized thienoisoquinolines, as the N-oxide serves as both a protecting group equivalent and a reactivity modulator.

Novel Antifungal Agent Development

For research programs targeting resistant fungal pathogens, thieno[2,3-c]isoquinoline 4-oxide provides entry into a scaffold class with demonstrated antifungal activity not present in simpler isoquinoline analogs. Direct comparative studies show that dihydrothieno[2,3-c]isoquinolines exhibit promising antifungal activity while corresponding dihydroisoquinolines (lacking the thiophene fusion) show reduced or absent activity under identical screening conditions [7]. The N-oxide derivative offers enhanced polarity and hydrogen-bonding potential relative to the fully reduced analogs, which may improve solubility and target engagement with fungal-specific enzymes. The near-quantitative yields reported for constructing the dihydrothieno[2,3-c]isoquinoline core further support the economic viability of generating compound libraries for antifungal screening [7].

Application
Selection Property
Validation Focus
PARP pathway studies
N-Oxide synthetic handle and scaffold differentiation
PARP enzyme assay context and IP landscape review
Tubulin/CDK2 pathway-response studies
Reported tubulin and CDK2 engagement context
Cell-model endpoint review (apoptosis, cell cycle)
Synthetic methodology development
N-Oxide reactivity profile
Regioselective transformation review
Antifungal screening studies
Thieno-fused scaffold with reported antifungal activity
MIC and strain-panel endpoint review

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